

Application Note: High-Purity Crystallization of 4-Chloro-3-hydroxybutyrate Salts

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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybutyric acid

CAS No.: 95574-97-3

Cat. No.: B3333280

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Part 1: Executive Summary & Chemical Challenges

The isolation of **4-Chloro-3-hydroxybutyric acid** (CHBA) presents a unique set of thermodynamic and kinetic challenges. Unlike its ethyl ester analog, the free acid is unstable. [\[1\]](#)

The Stability Triad (Critical Mechanism)

Researchers must understand that CHBA exists in a dynamic equilibrium. [\[1\]](#) Attempting to crystallize the free acid from water often leads to oiling out or lactonization. [\[1\]](#)

- Free Acid: Water-soluble, hygroscopic oil. [\[1\]](#) Difficult to crystallize.
- Lactone (Impurity): Under acidic or thermal stress, the acid cyclizes to 4-chloromethyl-2-oxetanone. [\[1\]](#)
- Salt Form (Target): The carboxylate anion is stable. [\[1\]](#) However, alkali metal salts (Na/K) are extremely hygroscopic. [\[1\]](#) Amine salts (e.g., Dicyclohexylamine, Phenylethylamine) are the preferred crystalline forms for purification. [\[1\]](#)

Strategic Recommendation:

- For Chemical Purity: Crystallize as the Dicyclohexylamine (DCHA) salt. [\[1\]](#)

- For Optical Purity (Enantiomeric Excess): Crystallize as the (R)- or (S)-1-Phenylethylamine salt.[1]
- For Final Formulation: Convert the purified amine salt to the Sodium/Calcium salt via non-aqueous precipitation.[1]

Part 2: Experimental Protocols

Protocol A: Purification via Dicyclohexylamine (DCHA) Salt

Use this method to purify crude CHBA from reaction by-products (e.g., crotonic acid derivatives) without regard to chirality.[1]

Principle: DCHA forms bulky, hydrophobic salts with carboxylic acids, forcing them out of organic solution as stable crystals, leaving non-acidic impurities (dimers, lactones) in the mother liquor.[1]

Reagents:

- Crude **4-Chloro-3-hydroxybutyric acid** (approx. 10 g)
- Dicyclohexylamine (DCHA) (1.1 equivalents)[1]
- Solvent A: Ethyl Acetate (EtOAc)[1]
- Solvent B: n-Heptane (Anti-solvent)[1]

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 g of crude CHBA oil in 50 mL of Ethyl Acetate at room temperature (20-25°C). Ensure complete dissolution.
- **Filtration:** Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
- **Salt Formation:** While stirring at 300 RPM, add DCHA (14.5 g, 1.1 eq) dropwise over 20 minutes.

- Observation: The solution will warm slightly (exothermic).[1] A white precipitate may begin to form immediately.[1]
- Crystallization:
 - Heat the slurry to 50°C until a clear solution or thin suspension is obtained.
 - Cool slowly to 20°C at a rate of 5°C/hour.
 - Once at 20°C, add n-Heptane (20 mL) dropwise to desaturate.[1]
 - Cool further to 0-5°C and hold for 4 hours.
- Isolation: Filter the white crystals under vacuum (N₂ blanket recommended).
- Washing: Wash the cake with cold EtOAc/Heptane (1:1, 20 mL).
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via (R)-1-Phenylethylamine Salt

Use this method to isolate (S)-4-Chloro-3-hydroxybutyrate with high optical purity (>99% ee).

Principle: Diastereomeric salt crystallization. The (S)-Acid/(R)-Amine salt is less soluble than the (R)-Acid/(R)-Amine salt in specific polar/non-polar mixtures.[1]

Reagents:

- Racemic **4-Chloro-3-hydroxybutyric acid** (10 g)
- (R)-(+)-1-Phenylethylamine (Resolving agent, 1.0 eq)[1]
- Solvent: Isopropyl Alcohol (IPA) / Acetone mixture.[1]

Step-by-Step Methodology:

- Preparation: Dissolve 10 g racemic acid in 60 mL Acetone.

- Addition: Add (R)-1-Phenylethylamine (8.7 g) slowly at 25°C.
- Seeding: If spontaneous nucleation does not occur, seed with 10 mg of pure (S)-CHBA salt crystals.
- Ripening: Stir the suspension at 25°C for 2 hours.
- Heating Cycle:
 - Heat to reflux (approx. 56°C) to dissolve the solids partially or fully (depending on concentration).[1]
 - Add Isopropyl Alcohol (IPA) until the solution is just clear (approx 10-20 mL).
- Controlled Cooling: Cool to 0°C over 6 hours. The less soluble diastereomer [(S)-Acid + (R)-Amine] will crystallize.[1]
- Recrystallization (Critical): Filter the crude salt. Re-dissolve in minimal hot Ethanol and cool to obtain high optical purity (>98% ee).[1]

Protocol C: Isolation of Sodium 4-Chloro-3-hydroxybutyrate

Use this method to convert the purified amine salt or ester into the final pharmaceutical salt form.

Challenge: The sodium salt is highly water-soluble.[1] Evaporating water yields a sticky gum.[1] We must use Anti-Solvent Precipitation.

Methodology:

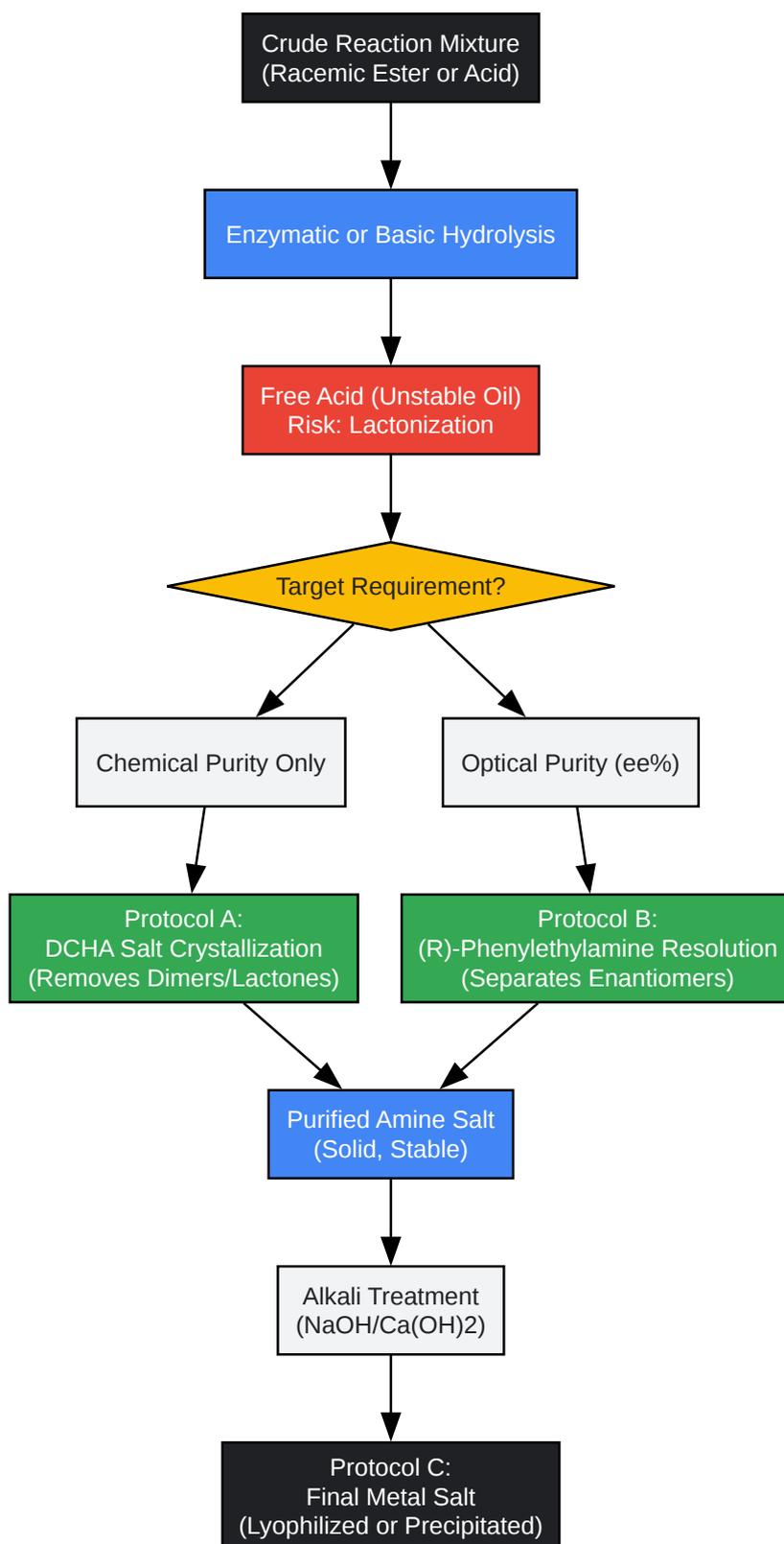
- Starting Material: Suspend the purified Amine Salt (from Protocol A/B) in Water (10 mL).
- Basification: Add NaOH (1M solution) until pH 9.0 is reached. The amine is liberated as an oil.[1]
- Extraction: Extract the liberated amine with Toluene (3 x 20 mL). Discard the organic layer (contains the resolving agent).[1]

- Aqueous Phase: You now have a pure aqueous solution of Sodium 4-Chloro-3-hydroxybutyrate.
- Lyophilization (Preferred): Freeze dry the aqueous solution to obtain a white, hygroscopic powder.[1]
- Alternative (Crystallization):
 - Concentrate the aqueous solution to a syrup under vacuum (<40°C).
 - Add Ethanol (anhydrous) to dissolve the syrup.[1]
 - Add Acetone or Diethyl Ether dropwise until turbidity persists.[1]
 - Store at -20°C. White hygroscopic needles will form.[1]
 - Handling: Filtration must be done under dry nitrogen; the solid will deliquesce in air.[1]

Part 3: Visualization & Logic[1]

Workflow Diagram

The following diagram illustrates the decision tree for processing CHBA, highlighting the critical divergence between chemical purification and chiral resolution.



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Caption: Purification workflow for 4-Chloro-3-hydroxybutyrate, distinguishing between bulk chemical purification (DCHA) and chiral resolution.

Part 4: Analytical Controls

To validate the success of the crystallization, the following parameters must be met:

Parameter	Method	Acceptance Criteria	Note
Assay (Purity)	HPLC (C18 Column)	> 98.5% w/w	Detects lactone impurity (RRT ~1.2)
Chiral Purity	Chiral HPLC (Chiralcel OD-H)	> 99.0% ee	Mobile Phase: Hexane/IPA (90:10)
Residual Solvent	GC-Headspace	< 5000 ppm (EtOAc)	Critical if using Protocol A
Water Content	Karl Fischer	< 0.5% (Amine Salts)	Metal salts may be hydrates

References

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